molecular formula C15H21IN2O3 B1521790 Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate CAS No. 1186310-99-5

Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate

Cat. No. B1521790
M. Wt: 404.24 g/mol
InChI Key: DPPJZODPZSNYBF-UHFFFAOYSA-N
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Description

“Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyridine ring is attached to the pyrrolidine ring through an ether linkage and an iodine atom is attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, the ether linkage, and the iodine atom. The presence of these functional groups would likely influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The iodine atom could potentially be involved in electrophilic aromatic substitution reactions or coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could potentially increase the compound’s molecular weight and influence its solubility .

Scientific Research Applications

Green and Efficient Catalysis

A study by Zhang et al. (2009) presents a metal-free catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This approach emphasizes environmental friendliness and chemoselectivity, showcasing the compound's role in facilitating efficient and green chemical processes Zhang et al., 2009.

Synthesis of Prodigiosin Precursors

Wasserman et al. (2004) explored the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen to yield peroxidic intermediates, which upon coupling with nucleophiles, yield 5-substituted pyrroles. These products serve as precursors to prodigiosin and its analogs, highlighting the compound's application in the synthesis of biologically active molecules Wasserman et al., 2004.

Water Oxidation Catalysts

Research by Zong and Thummel (2005) introduced a family of Ru complexes for water oxidation, involving the synthesis of mononuclear and dinuclear complexes with pyridine ligands. These complexes demonstrate the potential for efficient oxygen evolution, a key process in artificial photosynthesis and renewable energy applications Zong & Thummel, 2005.

Coupling Reactions in Organic Synthesis

A synthesis approach by Wustrow and Wise (1991) describes the palladium-catalyzed coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids. This method underscores the compound's utility in creating structurally diverse molecules, crucial for pharmaceuticals and materials science Wustrow & Wise, 1991.

Future Directions

The future research directions involving this compound could potentially include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, if this compound is intended to be used as a pharmaceutical, further studies could also include preclinical and clinical trials to evaluate its efficacy and safety .

properties

IUPAC Name

tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(19)18-8-6-11(9-18)10-20-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPJZODPZSNYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137383
Record name 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate

CAS RN

1186310-99-5
Record name 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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